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Compound of Interest

Compound Name: Sirtratumab

Cat. No.: B15599610 Get Quote

Technical Support Center: Sirtratumab
This technical support center provides researchers, scientists, and drug development

professionals with guidance on controlling for lot-to-lot variability of Sirtratumab.

Frequently Asked Questions (FAQs)
Q1: What is Sirtratumab and what is its mechanism of action?

A1: Sirtratumab is a human immunoglobulin G2 (IgG2) monoclonal antibody that specifically

targets the SLIT and NTRK-like family 6 (Slitrk6) protein.[1] Slitrk6 is a transmembrane protein

that is overexpressed in various cancers, including bladder and lung cancer, and is involved in

signaling pathways that promote tumor progression, such as the PI3K/AKT/mTOR pathway.[2]

[3] Sirtratumab is also the antibody component of the antibody-drug conjugate (ADC)

Sirtratumab vedotin, where it is linked to the cytotoxic agent monomethyl auristatin E (MMAE)

to deliver the payload specifically to cancer cells expressing Slitrk6.[4][5]

Q2: What are the potential sources of lot-to-lot variability in Sirtratumab?

A2: Lot-to-lot variability in monoclonal antibodies like Sirtratumab can arise from several

stages of the manufacturing process.[6] Key sources include:

Upstream Processing: Variations in the cell culture conditions (e.g., media composition, pH,

temperature) can affect the growth of the hybridoma cells and the post-translational
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modifications of the antibody.

Downstream Processing: Differences in the purification process, including chromatography

and filtration steps, can lead to variations in purity, aggregation levels, and the presence of

process-related impurities.

Post-Translational Modifications (PTMs): Changes in glycosylation, oxidation, and

deamidation patterns can occur between batches and may impact the antibody's stability and

biological activity.

Storage and Handling: Improper storage temperatures and freeze-thaw cycles can lead to

aggregation and degradation of the antibody.[2]

Q3: How does the IgG2 isotype of Sirtratumab contribute to potential variability?

A3: Sirtratumab is a human IgG2 antibody, which has distinct characteristics.[1] While IgG2

antibodies have lower effector functions, making them suitable for certain therapeutic

applications, they are also more susceptible to aggregation, particularly under acidic conditions

that may be encountered during purification.[1][7] The hinge region of IgG2 antibodies contains

four interchain disulfide bonds, which can lead to the formation of different structural isoforms,

potentially contributing to batch-to-batch heterogeneity.[7]

Q4: For users of Sirtratumab vedotin (ADC), what additional sources of variability should be

considered?

A4: For the ADC form, Sirtratumab vedotin, the conjugation process introduces additional

potential for variability.[8][9] Key factors include:

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each

antibody can vary between lots, which can significantly impact the ADC's potency and

therapeutic window.

Conjugation Site: The specific sites on the antibody where the drug-linker is attached can

differ, leading to a heterogeneous mixture of ADC molecules.

Purity: The final product may contain unconjugated antibody, free drug, or other impurities

from the conjugation and purification steps.
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Observed Issue Potential Cause Recommended Action

Decreased binding affinity in

an ELISA or flow cytometry

experiment.

1. Improper antibody storage.

1. Verify that the antibody was

stored at the recommended

temperature and protected

from light. Avoid repeated

freeze-thaw cycles.[2]

2. Lot-to-lot variation in the

active concentration.

2. Perform a titration

experiment with the new lot to

determine the optimal working

concentration.

3. Degradation of the antibody.

3. Assess the integrity of the

antibody using SDS-PAGE or

size-exclusion chromatography

(SEC-HPLC).

Increased non-specific binding.
1. Presence of aggregates in

the antibody solution.

1. Centrifuge the antibody vial

before use to pellet any

aggregates. Analyze the

sample using SEC-HPLC to

quantify aggregate levels.

2. Suboptimal blocking of the

assay system.

2. Optimize blocking conditions

with appropriate blocking

buffers.

Inconsistent results in cell-

based functional assays.

1. Variation in the biological

activity between lots.

1. Perform a cell-based activity

assay to compare the

functional potency of the new

lot against a qualified

reference standard.

2. Changes in post-

translational modifications

affecting function.

2. Analyze the glycan profile

and other PTMs using mass

spectrometry-based methods.

Unexpected peaks in

chromatography analysis.

1. Presence of product-related

variants (e.g., charge variants,

fragments).

1. Characterize the variants

using ion-exchange
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chromatography (IEX-HPLC)

and mass spectrometry.

2. Contamination with process-

related impurities (e.g., host

cell proteins).

2. Quantify host cell protein

levels using a specific ELISA

kit.

Quantitative Data Summary
The following tables provide examples of typical quality control specifications for different lots of

Sirtratumab.

Table 1: Physicochemical Properties of Sirtratumab Lots

Parameter Lot A Lot B Lot C
Acceptance

Criteria

Concentration

(mg/mL)
10.2 9.9 10.5 9.5 - 10.5

pH 6.0 6.1 6.0 5.8 - 6.2

Purity by SEC-

HPLC (%

monomer)

99.5 99.2 99.6 ≥ 99.0

Aggregates by

SEC-HPLC (%)
0.4 0.7 0.3 ≤ 1.0

Charge Variants

by IEX-HPLC (%

main peak)

92.1 91.5 92.5 ≥ 90.0

Table 2: Biological Activity of Sirtratumab Lots
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Parameter Lot A Lot B Lot C
Acceptance

Criteria

Binding Affinity

(KD, nM) to

Slitrk6

1.2 1.5 1.1 0.8 - 2.0

Cell-Based

Potency (%

relative to

reference)

105 95 110 80 - 120

Experimental Protocols
1. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate and

Monomer Analysis

Objective: To quantify the percentage of monomer, aggregates, and fragments.

Materials: HPLC system with UV detector, size-exclusion column (e.g., TSKgel G3000SWxl),

mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8), Sirtratumab
sample.

Method:

Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

Dilute the Sirtratumab sample to approximately 1 mg/mL in the mobile phase.

Inject 20 µL of the diluted sample.

Monitor the elution profile at 280 nm for 30 minutes.

Integrate the peak areas corresponding to aggregates, monomer, and fragments to

determine their relative percentages.

2. Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) for Charge Variant

Analysis
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Objective: To separate and quantify charge variants (e.g., acidic and basic species).

Materials: HPLC system with UV detector, weak cation exchange column (e.g., ProPac

WCX-10), mobile phase A (e.g., 20 mM MES, pH 6.0), mobile phase B (e.g., 20 mM MES,

500 mM NaCl, pH 6.0), Sirtratumab sample.

Method:

Equilibrate the column with mobile phase A.

Inject approximately 50 µg of the Sirtratumab sample.

Elute the bound proteins using a linear gradient of mobile phase B (e.g., 0-100% over 40

minutes) at a flow rate of 1.0 mL/min.

Monitor the absorbance at 280 nm.

Integrate the peak areas to determine the percentage of the main peak and acidic/basic

variants.

3. Peptide Mapping by LC-MS/MS for Primary Structure Confirmation

Objective: To confirm the amino acid sequence and identify post-translational modifications.

Materials: Sirtratumab sample, reduction buffer (e.g., DTT), alkylation reagent (e.g.,

iodoacetamide), trypsin, LC-MS/MS system.

Method:

Denature, reduce, and alkylate the Sirtratumab sample.

Digest the antibody with trypsin overnight at 37°C.

Separate the resulting peptides using reversed-phase HPLC.

Analyze the peptides by mass spectrometry (MS) and tandem mass spectrometry

(MS/MS).
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Compare the obtained peptide masses and fragmentation patterns to the theoretical

sequence of Sirtratumab to confirm its identity and identify any modifications.

4. Cell-Based Bioassay for Functional Potency

Objective: To measure the biological activity of Sirtratumab by assessing its ability to inhibit

the proliferation of Slitrk6-expressing cancer cells.

Materials: Slitrk6-positive cancer cell line (e.g., a lung adenocarcinoma cell line), cell culture

medium, Sirtratumab (test lots and reference standard), cell proliferation reagent (e.g., MTT

or resazurin).

Method:

Seed the Slitrk6-positive cells in a 96-well plate and incubate overnight.

Prepare serial dilutions of the Sirtratumab test lots and the reference standard.

Add the antibody dilutions to the cells and incubate for 72 hours.

Add the cell proliferation reagent and incubate for a further 2-4 hours.

Measure the absorbance or fluorescence to determine cell viability.

Calculate the IC50 values and compare the relative potency of the test lots to the

reference standard.

Visualizations
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Caption: Conceptual signaling pathway of Slitrk6 and the inhibitory action of Sirtratumab.
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Caption: Experimental workflow for quality control testing of Sirtratumab lots.
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Caption: Troubleshooting workflow for addressing lot-to-lot variability issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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